N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
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Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2S/c1-20-15-16-21(2)28-27(20)30-29(34-28)31(19-24-14-9-17-33-24)26(32)18-25(22-10-5-3-6-11-22)23-12-7-4-8-13-23/h3-8,10-13,15-16,24-25H,9,14,17-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVOMQOJRJOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, with a focus on its anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : The initial step often involves the reaction of 4,7-dimethylbenzothiazole with appropriate reagents to form the desired benzothiazole derivative.
- Amidation : The benzothiazole derivative is then reacted with 3,3-diphenylpropanoyl chloride to introduce the amide functionality.
- Tetrahydrofuran Modification : Finally, the tetrahydrofuran moiety is added through a nucleophilic substitution reaction.
Anticancer Properties
Recent studies have demonstrated that compounds related to benzothiazoles exhibit significant anticancer activity. For instance, a study evaluated various benzothiazole derivatives against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at low micromolar concentrations .
Table 1: Biological Activity of Benzothiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induction of apoptosis via AKT/ERK pathway inhibition |
| Compound 4i | A549 | 2.0 | Cell cycle arrest and migration inhibition |
| N-(4,7-DMBT)-DPA | H1299 | 1.8 | Dual anti-inflammatory and anticancer effects |
DMBT = 4,7-Dimethylbenzo[d]thiazol
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have reported that it decreases the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action suggests potential for use in therapies targeting both cancer and inflammatory diseases.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival (e.g., AKT and ERK pathways).
- Induction of Apoptosis : It promotes apoptotic processes in cancer cells through intrinsic pathways.
- Cytokine Modulation : The compound modulates inflammatory responses by inhibiting cytokine production in immune cells.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings. For instance:
Q & A
Q. What are the standard synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives with aldehydes or ketones under acidic conditions .
- Step 2 : Introduction of the tetrahydrofuran (THF) methyl group via nucleophilic substitution or reductive amination, often using NaBH₄ or other reducing agents .
- Step 3 : Coupling the thiazole moiety with the diphenylpropanamide backbone using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Purification : Column chromatography or recrystallization from ethanol is employed to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, the THF methyl group’s protons appear as a multiplet near δ 3.5–4.0 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching experimental vs. calculated C/H/N/S percentages .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the THF-methyl group to the thiazole core?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use : Pd-based catalysts or phase-transfer agents (e.g., TBAB) improve alkylation efficiency .
- Temperature Control : Reactions at 60–80°C minimize side products like over-alkylation .
- Monitoring : TLC or HPLC tracks reaction progress, allowing timely quenching .
Q. How can crystallographic data resolve ambiguities in NMR assignments for this compound?
- Single-Crystal X-ray Diffraction : Provides precise bond lengths/angles, confirming the THF ring’s chair conformation and amide plane orientation .
- SHELX Refinement : High-resolution data (R-factor < 0.05) validates hydrogen bonding networks, which influence biological activity .
- Complementary Techniques : Pairing XRD with DFT calculations (e.g., Gaussian) resolves dynamic disorder in flexible groups like the THF moiety .
Q. What experimental design principles apply to evaluating this compound’s bioactivity?
- Assay Selection :
- Antimicrobial : Broth microdilution (MIC determination) per CLSI guidelines .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity) with positive controls (e.g., staurosporine) .
- Dose-Response Curves : IC₅₀ values derived from 3–5 replicates ensure statistical validity .
- Cytotoxicity Screening : Parallel testing on mammalian cells (e.g., HEK293) rules out non-specific toxicity .
Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?
- Variable Analysis : Compare assay conditions (e.g., pH, serum content) that alter compound solubility or stability .
- Purity Verification : Impurities >5% (by HPLC) can skew results; repurify compounds using orthogonal methods (e.g., prep-HPLC vs. crystallization) .
- Structural Confirmation : Re-examine stereochemistry (e.g., via NOESY NMR) to rule out enantiomer-related discrepancies .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for Amide Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/CH₂Cl₂ (1:1) | Maximizes solubility |
| Coupling Agent | EDC/HOBt (1.2 eq) | Reduces racemization |
| Temperature | 0–25°C | Prevents degradation |
| Reaction Time | 12–18 hours | Completes activation |
Q. Table 2: Common Contaminants in Synthesis
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted THF-methyl precursor | Incomplete coupling | Silica gel chromatography |
| Oxidized thiazole | Air exposure | Argon atmosphere during synthesis |
| Diastereomers | Poor stereocontrol | Chiral HPLC separation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
